molecular formula C18H18ClNO4 B2438838 4-{[(Benzyloxy)carbonyl]amino}-3-(4-chlorophenyl)butanoic acid CAS No. 78131-31-4

4-{[(Benzyloxy)carbonyl]amino}-3-(4-chlorophenyl)butanoic acid

Cat. No.: B2438838
CAS No.: 78131-31-4
M. Wt: 347.8
InChI Key: SFFATUNMKIFTNL-UHFFFAOYSA-N
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Description

4-{[(Benzyloxy)carbonyl]amino}-3-(4-chlorophenyl)butanoic acid is an organic compound with the molecular formula C18H18ClNO4. This compound is characterized by the presence of a benzyloxycarbonyl group, an amino group, and a chlorophenyl group attached to a butanoic acid backbone. It is used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(Benzyloxy)carbonyl]amino}-3-(4-chlorophenyl)butanoic acid typically involves the following steps:

    Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.

    Formation of the butanoic acid backbone: The protected amino group is then reacted with a suitable precursor to form the butanoic acid backbone.

    Introduction of the chlorophenyl group: The chlorophenyl group is introduced through a substitution reaction, often using a chlorinated aromatic compound as the reagent.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

  • Use of automated reactors for precise control of reaction parameters.
  • Implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-{[(Benzyloxy)carbonyl]amino}-3-(4-chlorophenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the benzyloxycarbonyl protecting group, revealing the free amino group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products:

    Oxidation: Products may include carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: The primary product is the free amino derivative of the compound.

    Substitution: Substituted derivatives with various functional groups attached to the chlorophenyl ring.

Scientific Research Applications

4-{[(Benzyloxy)carbonyl]amino}-3-(4-chlorophenyl)butanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of 4-{[(Benzyloxy)carbonyl]amino}-3-(4-chlorophenyl)butanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

    4-{[(Benzyloxy)carbonyl]amino}butanoic acid: Lacks the chlorophenyl group, making it less hydrophobic and potentially altering its biological activity.

    3-(4-Chlorophenyl)butanoic acid: Lacks the benzyloxycarbonyl and amino groups, which may affect its reactivity and applications.

Uniqueness: 4-{[(Benzyloxy)carbonyl]amino}-3-(4-chlorophenyl)butanoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(4-chlorophenyl)-4-(phenylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4/c19-16-8-6-14(7-9-16)15(10-17(21)22)11-20-18(23)24-12-13-4-2-1-3-5-13/h1-9,15H,10-12H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFFATUNMKIFTNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(CC(=O)O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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